![molecular formula C12H6Br3NNaO2 B12337450 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)
2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a phenyl group, making it a valuable reagent in chemical synthesis and analysis.
准备方法
The reaction conditions often require the use of bromine or bromine-containing reagents in an organic solvent, under controlled temperature and pH conditions . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into less brominated or de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting phenols and phosphatases.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of its bromine atoms and imino group with target molecules. The bromine atoms can participate in electrophilic substitution reactions, while the imino group can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
相似化合物的比较
Similar compounds to 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) include:
2,6-Dibromoquinone-4-chlorimide: Used as a reagent for phenol detection.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated cyclohexadienone with similar reactivity.
2,6-Dibromo-4-ethylidene-2,5-cyclohexadien-1-one: A derivative with an ethylidene group instead of the imino group.
The uniqueness of 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1) lies in its specific combination of bromine atoms and the imino group, which confer distinct reactivity and applications compared to its analogs .
属性
分子式 |
C12H6Br3NNaO2 |
|---|---|
分子量 |
458.88 g/mol |
InChI |
InChI=1S/C12H6Br3NO2.Na/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7;/h1-5,18H; |
InChI 键 |
YBRVBPQEQJDUGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Br)O)Br)Br.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


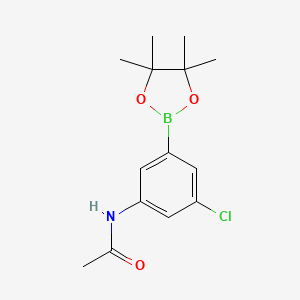
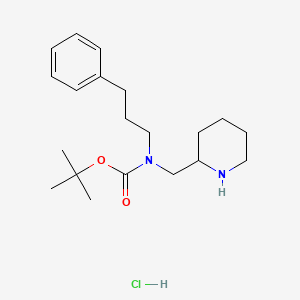
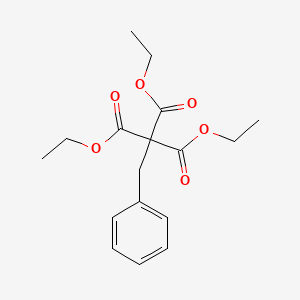
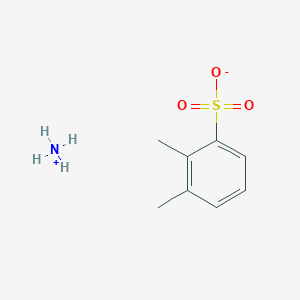
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)


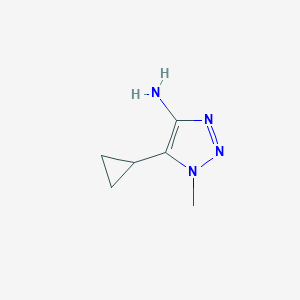
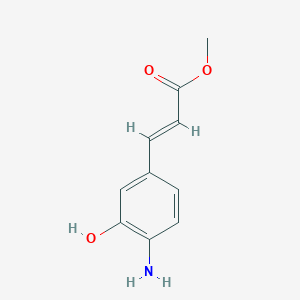

![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

